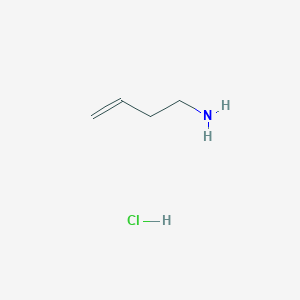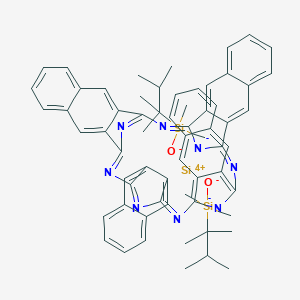
Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound has been studied extensively for its potential applications in various fields, including biomedical imaging, cancer therapy, and electronic devices.
作用機序
The mechanism of action of Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine varies depending on its application. In biomedical imaging, this compound acts as a contrast agent by shortening the relaxation time of nearby water protons, resulting in a brighter signal in MRI images. In cancer therapy, Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine can be activated by light to produce reactive oxygen species (ROS), which can induce cell death in cancer cells. In electronic devices, this compound can act as a semiconductor or a photosensitive material, depending on its chemical structure and properties.
生化学的および生理学的効果
Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine has been shown to have minimal toxicity and low cytotoxicity in vitro and in vivo studies. However, its long-term effects on human health are still unknown, and further studies are needed to assess its safety and efficacy in clinical applications.
実験室実験の利点と制限
Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine has several advantages for lab experiments, including its high solubility in various solvents, excellent stability in biological environments, and low toxicity. However, its synthesis can be challenging and time-consuming, and its properties can vary depending on the synthesis method and conditions.
将来の方向性
There are several future directions for the research on Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine. In biomedical imaging, this compound can be further optimized for its relaxivity and targeted delivery to specific tissues or cells. In cancer therapy, Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine can be combined with other therapies, such as chemotherapy or immunotherapy, to enhance its efficacy and reduce side effects. In electronic devices, this compound can be further studied for its potential use in flexible and wearable electronics. Additionally, further studies are needed to assess the long-term safety and efficacy of Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine in clinical applications.
Conclusion
In conclusion, Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine is a synthetic compound that has gained significant attention in scientific research due to its unique properties. Its potential applications in biomedical imaging, cancer therapy, and electronic devices make it a promising candidate for further studies and development. However, its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions require further investigation to fully understand its potential.
合成法
The synthesis of Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine involves the reaction of 2,3-naphthalocyanine with dimethylthexylsiloxy groups. This reaction results in the formation of a silicon-containing compound that has improved solubility and stability in various solvents. The synthesis of this compound has been reported in several scientific studies and can be achieved through different methods, including microwave irradiation, reflux, and ultrasonic-assisted methods.
科学的研究の応用
Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine has been extensively studied for its potential applications in various scientific fields. In biomedical imaging, this compound has been used as a contrast agent for magnetic resonance imaging (MRI) due to its high relaxivity and excellent stability in biological environments. It has also been investigated for its potential use in cancer therapy, where it can be used as a photosensitizer for photodynamic therapy (PDT). Additionally, Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine has been studied for its potential use in electronic devices, such as organic photovoltaics and organic field-effect transistors.
特性
CAS番号 |
153454-02-5 |
|---|---|
製品名 |
Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine |
分子式 |
C64H62N8O2Si3 |
分子量 |
1059.5 g/mol |
IUPAC名 |
2,3-dimethylbutan-2-yl-dimethyl-oxidosilane;2,15,28,41,53,54-hexaza-55,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29(54),30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene;silicon(4+) |
InChI |
InChI=1S/C48H24N8.2C8H19OSi.Si/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;2*1-7(2)8(3,4)10(5,6)9;/h1-24H;2*7H,1-6H3;/q-2;2*-1;+4 |
InChIキー |
ZFPSRHZZPMUXPO-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)(C)[Si](C)(C)[O-].CC(C)C(C)(C)[Si](C)(C)[O-].C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C([N-]5)N=C8C9=CC1=CC=CC=C1C=C9C(=N8)N=C1C2=CC5=CC=CC=C5C=C2C(=N1)N=C3[N-]4.[Si+4] |
正規SMILES |
CC(C)C(C)(C)[Si](C)(C)[O-].CC(C)C(C)(C)[Si](C)(C)[O-].C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C([N-]5)N=C8C9=CC1=CC=CC=C1C=C9C(=N8)N=C1C2=CC5=CC=CC=C5C=C2C(=N1)N=C3[N-]4.[Si+4] |
その他のCAS番号 |
153454-02-5 |
同義語 |
is(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine bis-DSN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



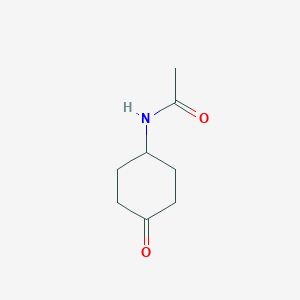
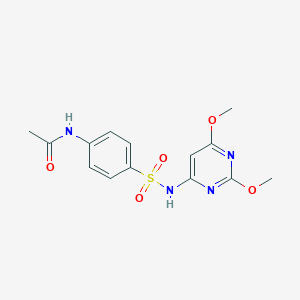
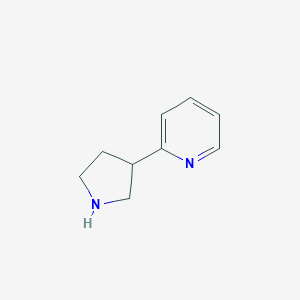
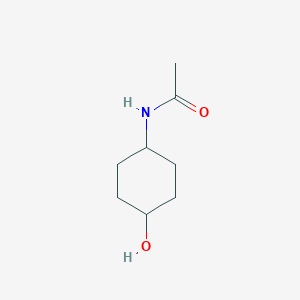
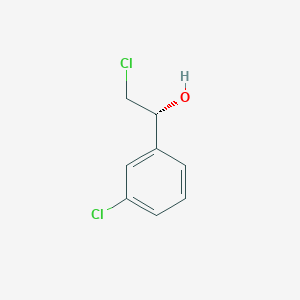
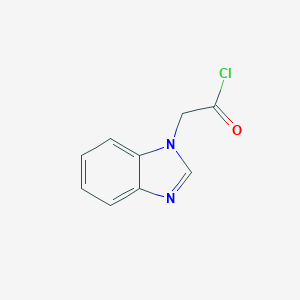
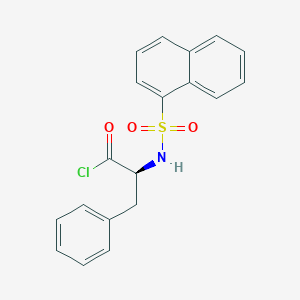
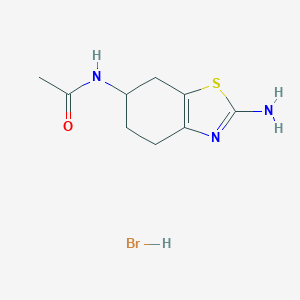
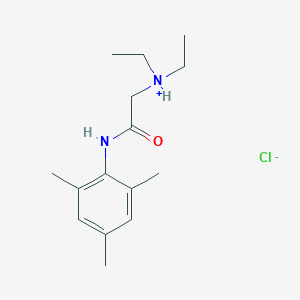
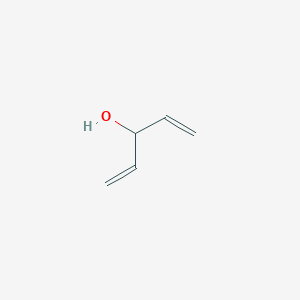
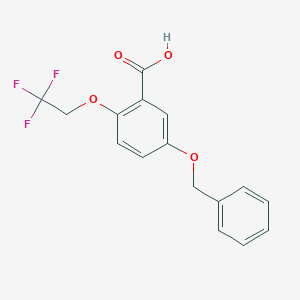
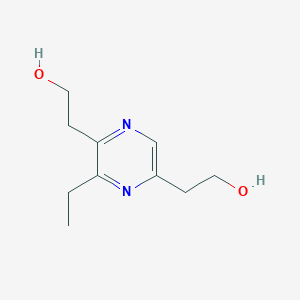
![6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]](/img/structure/B123344.png)
